Isomeric Differentiation: 4-Chloro vs. 3-Chloro Substitution Pattern
2-(4-Chlorophenoxy)malondialdehyde differs structurally from its 3-chloro isomer (CAS 849021-39-2) in the position of chlorine substitution on the phenoxy ring [1][2]. This positional isomerism results in distinct chemical identifiers despite identical molecular formula (C9H7ClO3) and molecular weight (198.6 g/mol): the 4-chloro isomer bears InChIKey PXSIXELVDKBAKQ-UHFFFAOYSA-N, whereas the 3-chloro isomer carries InChIKey UPJGTUJTUQQRNA-UHFFFAOYSA-N [1][2]. The para-substitution in the 4-chloro analog creates a more extended molecular geometry with different dipole moment orientation compared to the meta-substituted 3-chloro analog.
| Evidence Dimension | Isomeric identity and molecular descriptors |
|---|---|
| Target Compound Data | CAS: 849021-40-5; InChIKey: PXSIXELVDKBAKQ-UHFFFAOYSA-N; Chlorine position: para (4-position) |
| Comparator Or Baseline | 2-(3-Chlorophenoxy)malondialdehyde (CAS: 849021-39-2); InChIKey: UPJGTUJTUQQRNA-UHFFFAOYSA-N; Chlorine position: meta (3-position) |
| Quantified Difference | Unique InChIKey; distinct DSSTOX Substance IDs (DTXSID40395149 for 4-chloro vs. DTXSID90405363 for 3-chloro) |
| Conditions | PubChem compound database cross-reference |
Why This Matters
Procurement of the incorrect positional isomer will yield fundamentally different molecular geometry and electronic distribution, invalidating structure-dependent experimental outcomes without proper isomer verification.
- [1] PubChem. 2-(4-Chlorophenoxy)malondialdehyde. Compound Summary for CID 3694508. DSSTOX Substance ID: DTXSID40395149. View Source
- [2] PubChem. 2-(3-Chlorophenoxy)malondialdehyde. Compound Summary for CID 3703288. DSSTOX Substance ID: DTXSID90405363. View Source
